Trans-Dicarboxylic Acid Stereospecificity for SQS Inhibition
Schizostatin E (the natural trans‑isomer) inhibits rat liver microsomal squalene synthase with an IC50 of 0.84 μM and a Ki of 0.45 μM, whereas the synthetic Z‑isomer exhibits substantially reduced inhibitory activity . Total synthesis of the Z‑isomer 16 confirmed that alteration of the dicarboxylic acid geometry from trans to cis abolishes potent SQS binding .
| Evidence Dimension | Squalene synthase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Schizostatin E (trans‑isomer): IC50 = 0.84 μM, Ki = 0.45 μM |
| Comparator Or Baseline | Z‑isomer 16: substantially reduced inhibition (inactive at comparable concentrations) |
| Quantified Difference | Activity loss of >90% upon trans→cis isomerization; exact Z-isomer IC50 not reported but described as inactive in the primary assay |
| Conditions | Rat liver microsomal squalene synthase assay; FPP as substrate |
Why This Matters
Procurement must specify the E‑isomer; inadvertent isomerization or stereochemical contamination renders the compound functionally inactive for SQS studies.
- [1] Kogen H, Tago K, Kaneko S, et al. Schizostatin, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. II. Structure elucidation and total synthesis. J Antibiot (Tokyo). 1996;49(7):624-630. doi:10.7164/antibiotics.49.624 View Source
